benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate
Description
Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate (CAS: 200427-89-0) is a synthetic peptide-derived compound with a molecular formula of C₃₁H₄₂N₄O₇ and a molecular weight of 582.70 g/mol . The compound features a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes, and a benzyl ester moiety that may improve cell permeability . Its stereochemical configuration ((2S,2S)) is critical for binding specificity in biological systems .
Properties
IUPAC Name |
benzyl 2-[[(2S)-4-methyl-2-[[(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7/c1-21(2)16-24(28(38)32-19-27(37)41-20-23-14-10-7-11-15-23)35-29(39)25(17-22-12-8-6-9-13-22)34-26(36)18-33-30(40)42-31(3,4)5/h6-15,21,24-25H,16-20H2,1-5H3,(H,32,38)(H,33,40)(H,34,36)(H,35,39)/t24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDNFDHXFLQGQN-DQEYMECFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-[(2S)-2-[(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-phenylpropanamido]-4-methylpentanamido]acetate (CAS No. 200427-89-0) is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features suggest various biological activities, particularly in the context of drug development and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C31H42N4O7, with a molecular weight of approximately 582.70 g/mol. The compound features multiple functional groups, including amides and esters, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C31H42N4O7 |
| Molecular Weight | 582.70 g/mol |
| CAS Number | 200427-89-0 |
| Purity | ≥97% |
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antimicrobial properties, potentially making this compound a candidate for treating bacterial infections.
- Enzyme Inhibition : The presence of the tert-butoxycarbonyl group may facilitate interactions with specific enzymes, suggesting potential as an enzyme inhibitor. This is particularly relevant in the context of protease inhibitors used in antiviral therapies.
- Immunomodulatory Effects : Compounds that activate Toll-like receptors (TLRs) have been studied for their ability to modulate immune responses. Given the structure of this compound, it may exhibit TLR agonistic activity, which could be beneficial in vaccine development or immunotherapy.
Case Studies and Research Findings
A number of studies have explored the biological implications of similar compounds:
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications to the acyl groups and ester linkages significantly affect biological activity. For instance, optimal chain lengths and orientations can enhance TLR activation, as demonstrated in studies involving lipopeptides .
- Antimalarial Activity : Recent investigations into related compounds have highlighted their potential as antimalarial agents by targeting specific proteasomes within Plasmodium species. The findings suggest that benzyl 2-[(2S)-2-[(2S)-... might share similar mechanisms .
Comparison with Similar Compounds
Key Observations:
Stereochemical Impact : The (2S,2S) configuration in the target compound (CAS: 200427-89-0) contrasts with the (2S,2R) stereoisomer (CAS: 2227198-99-2). Such stereochemical differences can alter binding kinetics in enzyme-substrate interactions, as seen in PROTAC applications .
Functional Groups: The trifluoroacetate derivative (CAS: 875309-83-4) replaces the Boc group with a trifluoroacetate counterion, increasing molecular weight (679.71 vs. The compound in (CAS: 118700-52-0) has a truncated peptide chain, which may reduce steric hindrance in protein binding .
Purity and Storage : The target compound (≥97% purity, room-temperature storage) offers practical advantages over its stereoisomer (97%, unspecified storage) for long-term experimental workflows .
Commercial and Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
